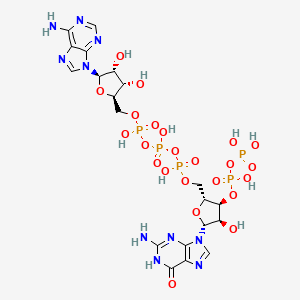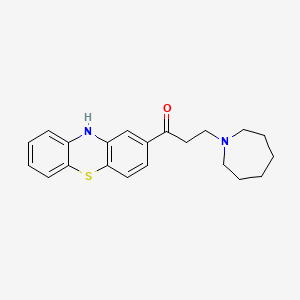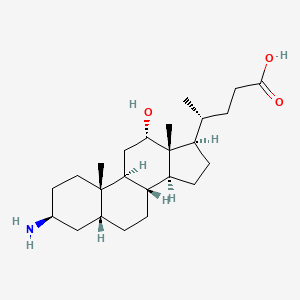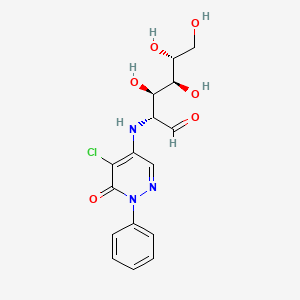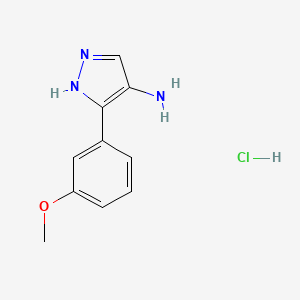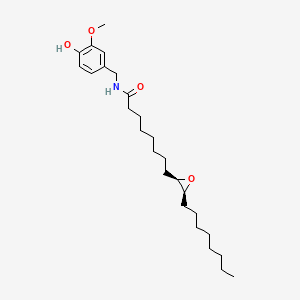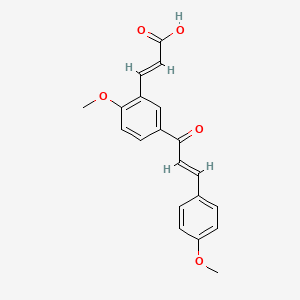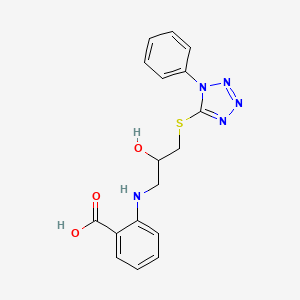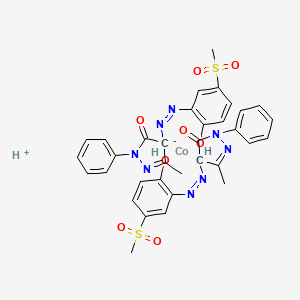
Amphetamine tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amphetamine tartrate is a central nervous system stimulant derived from amphetamine, a compound first synthesized in 1887. It is commonly used in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. This compound is known for its ability to increase alertness, concentration, and energy levels by stimulating the release of neurotransmitters such as dopamine and norepinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amphetamine tartrate can be synthesized from phenylpropanolamine salts through a series of chemical reactions. The process typically involves acylation of phenylpropanolamine with an acylating agent in a solvent at elevated temperatures, followed by hydrogenation in the presence of a catalyst . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency, cost-effectiveness, and safety. The final product is often purified through crystallization and other separation techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Amphetamine tartrate undergoes various chemical reactions, including:
Oxidation: Conversion to phenylacetone and other by-products.
Reduction: Formation of secondary amines.
Substitution: Introduction of different functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or platinum.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Phenylacetone, benzoic acid.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, or sulfonated amphetamine derivatives.
Scientific Research Applications
Amphetamine tartrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on neurotransmitter systems and brain function.
Medicine: Studied for its therapeutic potential in treating ADHD, narcolepsy, and obesity.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Amphetamine tartrate is often compared with other stimulants, including:
Methamphetamine: Similar in structure but more potent and longer-lasting.
Methylphenidate: Used for similar therapeutic purposes but has a different mechanism of action.
Ephedrine: A naturally occurring stimulant with similar effects but less potent
Uniqueness: this compound is unique due to its balanced efficacy and safety profile in treating ADHD and narcolepsy. Its ability to increase both dopamine and norepinephrine levels makes it particularly effective in managing symptoms of these disorders .
Comparison with Similar Compounds
- Methamphetamine
- Methylphenidate
- Ephedrine
- Cathinone
Properties
CAS No. |
13093-77-1 |
|---|---|
Molecular Formula |
C13H19NO6 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
1-phenylpropan-2-ylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C9H13N.C4H6O6/c1-8(10)7-9-5-3-2-4-6-9;5-1(3(7)8)2(6)4(9)10/h2-6,8H,7,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
KHIBJQODXRPUJC-LREBCSMRSA-N |
Isomeric SMILES |
CC(CC1=CC=CC=C1)[NH3+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




